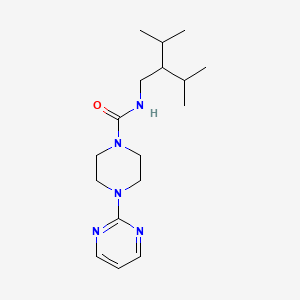![molecular formula C11H8BrNO4S B7680020 Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate is a synthetic compound with potential applications in scientific research. This molecule is also known as BFTC and has been synthesized by several methods. The purpose of
作用機序
BFTC inhibits DPP-IV by binding to the active site of the enzyme. This prevents the enzyme from cleaving certain hormones and peptides, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-IV, BFTC increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
BFTC has been shown to have several biochemical and physiological effects. In animal studies, BFTC has been shown to improve glucose tolerance and insulin secretion. BFTC has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. Additionally, BFTC has been shown to inhibit cancer cell proliferation and migration in vitro.
実験室実験の利点と制限
One of the main advantages of BFTC is its potency as a DPP-IV inhibitor. BFTC has been shown to be more potent than other DPP-IV inhibitors, such as sitagliptin and vildagliptin. Additionally, BFTC has been shown to have a longer half-life than other DPP-IV inhibitors, which may improve its therapeutic potential. However, one limitation of BFTC is its relatively high cost compared to other DPP-IV inhibitors.
将来の方向性
There are several future directions for the study of BFTC. One potential direction is the development of BFTC as a therapeutic agent for diabetes and other metabolic disorders. Additionally, BFTC may have potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Further studies are needed to investigate the safety and efficacy of BFTC in humans. Additionally, the development of more efficient and cost-effective synthesis methods for BFTC may improve its availability for scientific research.
合成法
BFTC can be synthesized by several methods. One of the most commonly used methods involves the reaction of 2-bromofuran-3-carboxylic acid with thionyl chloride to produce 2-bromofuran-3-chloride. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate to produce BFTC. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
BFTC has been used in several scientific research studies. One of the most notable applications of BFTC is its use as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose metabolism and has been implicated in the development of diabetes. BFTC has also been used in studies investigating the role of DPP-IV in cancer cell proliferation and migration. Additionally, BFTC has been studied for its potential as a therapeutic agent for inflammatory bowel disease.
特性
IUPAC Name |
methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKSVIXJQNDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)

